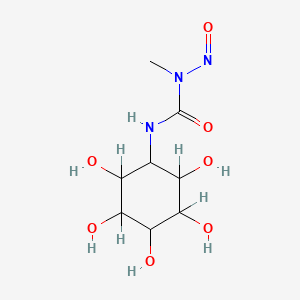
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol is a compound with significant biological and chemical properties. It is known for its role as a diabetogenic agent and its use in scientific research, particularly in the study of diabetes and cancer. This compound is a derivative of inositol, a type of sugar that plays a crucial role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol involves several steps. The starting material is typically inositol, which undergoes a series of chemical reactions to introduce the deoxy and nitrosoamino groups. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of inositol are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Deoxy Group: One of the hydroxyl groups is replaced with a hydrogen atom to form the deoxy derivative.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used to study cellular processes and signal transduction pathways.
Medicine: It is used in the development of drugs for treating diabetes and cancer. The compound’s diabetogenic properties make it useful for inducing diabetes in experimental animals for research purposes.
Industry: It is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol involves its interaction with cellular components. The compound is known to inhibit DNA synthesis by interacting with cytosine moieties, leading to DNA degradation. This action is particularly significant in pancreatic β-cells, where it induces cytotoxicity and cell death. The compound’s diabetogenic effect is attributed to its ability to damage pancreatic β-cells, leading to reduced insulin production and hyperglycemia.
Comparison with Similar Compounds
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol can be compared with other similar compounds, such as:
Streptozotocin: Both compounds have diabetogenic properties and are used in diabetes research. streptozotocin is more commonly used and has a well-established mechanism of action.
Alloxan: Another diabetogenic compound used in research. Alloxan induces diabetes by generating reactive oxygen species that damage pancreatic β-cells.
Nicotinamide: While not diabetogenic, nicotinamide is used in combination with diabetogenic agents to study protective effects against β-cell damage.
The uniqueness of this compound lies in its specific chemical structure and its dual role as a research tool in both diabetes and cancer studies.
Properties
CAS No. |
29788-95-2 |
|---|---|
Molecular Formula |
C8H15N3O7 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
1-methyl-1-nitroso-3-(2,3,4,5,6-pentahydroxycyclohexyl)urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-2-3(12)5(14)7(16)6(15)4(2)13/h2-7,12-16H,1H3,(H,9,17) |
InChI Key |
ZSVPFNHOBJXJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1C(C(C(C(C1O)O)O)O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B14156202.png)
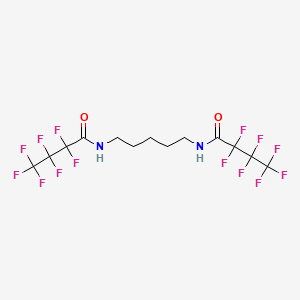
![ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B14156210.png)
![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
![5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one](/img/structure/B14156220.png)
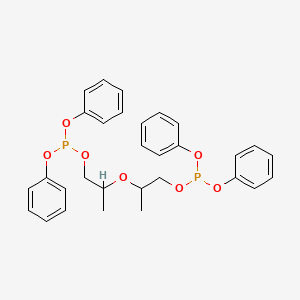
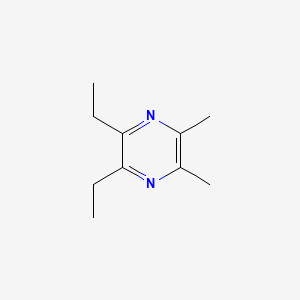
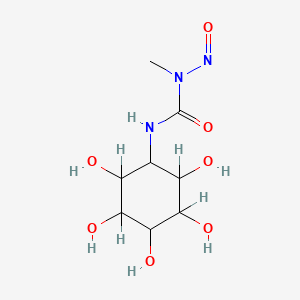
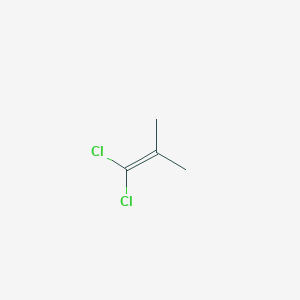

![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
![3-(furan-2-yl)-6-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14156263.png)
